molecular formula C18H15N5 B13874952 N-(2-naphthylmethyl)-3-(1H-tetrazol-5-yl)aniline

N-(2-naphthylmethyl)-3-(1H-tetrazol-5-yl)aniline

Cat. No.: B13874952
M. Wt: 301.3 g/mol
InChI Key: ZUBOJKILOZCPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(naphthalen-2-ylmethyl)-3-(2H-tetrazol-5-yl)aniline is an organic compound that features a naphthalene ring, a tetrazole ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-ylmethyl)-3-(2H-tetrazol-5-yl)aniline typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Naphthalene Group: The naphthalene moiety can be introduced through a Friedel-Crafts alkylation reaction using naphthalene and a suitable alkylating agent.

    Coupling with Aniline: The final step involves coupling the naphthalene-tetrazole intermediate with aniline under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-ylmethyl)-3-(2H-tetrazol-5-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene or aniline rings.

    Reduction: Reduced forms of the tetrazole or naphthalene rings.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-(naphthalen-2-ylmethyl)-3-(2H-tetrazol-5-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biology: It can be used in the study of biological pathways and as a probe for investigating cellular processes.

Mechanism of Action

The mechanism by which N-(naphthalen-2-ylmethyl)-3-(2H-tetrazol-5-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-2-ylmethyl)-3-(1H-tetrazol-5-yl)aniline
  • N-(naphthalen-2-ylmethyl)-3-(2H-tetrazol-4-yl)aniline
  • N-(naphthalen-2-ylmethyl)-3-(2H-tetrazol-3-yl)aniline

Uniqueness

N-(naphthalen-2-ylmethyl)-3-(2H-tetrazol-5-yl)aniline is unique due to the specific positioning of the tetrazole ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

N-(naphthalen-2-ylmethyl)-3-(2H-tetrazol-5-yl)aniline

InChI

InChI=1S/C18H15N5/c1-2-5-15-10-13(8-9-14(15)4-1)12-19-17-7-3-6-16(11-17)18-20-22-23-21-18/h1-11,19H,12H2,(H,20,21,22,23)

InChI Key

ZUBOJKILOZCPEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CNC3=CC=CC(=C3)C4=NNN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.